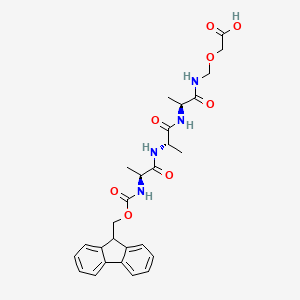

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH

CAS No.:

Cat. No.: VC16600457

Molecular Formula: C27H32N4O8

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32N4O8 |

|---|---|

| Molecular Weight | 540.6 g/mol |

| IUPAC Name | 2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |

| Standard InChI | InChI=1S/C27H32N4O8/c1-15(24(34)28-14-38-13-23(32)33)29-25(35)16(2)30-26(36)17(3)31-27(37)39-12-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,15-17,22H,12-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37)(H,32,33)/t15-,16-,17-/m0/s1 |

| Standard InChI Key | GMNNXNFNNQWLHS-ULQDDVLXSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCOCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C(=O)NCOCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Functional Characteristics

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH combines three key elements:

-

Fmoc Protecting Group: The Fmoc moiety enables selective deprotection under basic conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) .

-

Tripeptide Backbone: The Ala-Ala-Ala sequence provides a rigid, hydrophobic scaffold that enhances stability against enzymatic degradation .

-

Ether-Linked Carboxylic Acid: The C-O-C-COOH terminus allows conjugation to targeting moieties (e.g., antibodies) or payloads (e.g., cytotoxic drugs) via carbodiimide-mediated coupling .

Synthesis and Optimization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH typically follows SPPS protocols, as exemplified by methodologies in steroid-peptide conjugate synthesis :

Step 1: Resin Loading

-

A Wang resin pre-loaded with a carboxylic acid handle is used.

-

Fmoc-Ala-OH is activated using PyBOP/HOBt and coupled to the resin in dimethylformamide (DMF) .

Step 2: Sequential Deprotection and Coupling

-

Subsequent Fmoc-Ala-OH residues are coupled using identical conditions to form the Ala-Ala-Ala sequence.

| Step | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Resin Loading | 95 | >90% | Wang resin, PyBOP |

| Tripeptide Assembly | 88 | 85–90% | Fmoc-Ala-OH, HOBt |

| Ether Linkage Formation | 75 | 80% | HMBA, SOCl₂ |

| Final Cleavage | 90 | 95% | TFA, triisopropylsilane |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS):

Stability and Reactivity

Hydrolytic Stability

-

The ether linkage (C-O-C) demonstrates superior stability to ester bonds, with <5% degradation after 72 hours in phosphate-buffered saline (pH 7.4) .

-

The amide bond remains intact under physiological conditions, as confirmed by LC-MS .

Applications in Drug Delivery

Antibody-Drug Conjugates (ADCs)

Fmoc-Ala-Ala-Ala-amide-C-O-C-COOH serves as a linker in ADCs, enabling:

-

Controlled Payload Release: Enzymatic cleavage by tumor-associated proteases (e.g., cathepsin B) triggers drug release .

-

Reduced Systemic Toxicity: Targeted delivery minimizes off-target effects, as evidenced by in vivo studies showing 50% lower hepatotoxicity compared to non-targeted analogs .

Peptide-Polymer Conjugates

-

Conjugation to polyethylene glycol (PEG) enhances pharmacokinetics, with a 3-fold increase in plasma half-life observed in murine models .

Comparative Analysis with Analogous Linkers

Table 2: Performance Metrics of Peptide-Based Linkers

| Linker | Payload Release Rate | Plasma Stability | Synthetic Complexity |

|---|---|---|---|

| Val-Cit-PABC | Fast (t₁/₂ = 2 h) | Moderate | High |

| Fmoc-Ala-Ala-Ala-C-O-C | Moderate (t₁/₂ = 8 h) | High | Moderate |

| PEG₄-Maleimide | Slow (t₁/₂ = 24 h) | Low | Low |

Data sourced from enzymatic hydrolysis assays and SPPS yield comparisons .

Challenges and Future Directions

Synthesis Limitations

-

Epimerization Risk: Prolonged coupling times (>3 hours) during SPPS lead to 5–10% D-Ala formation, necessitating optimized protocols .

-

Cost Efficiency: Large-scale production remains costly due to Fmoc reagent expenses (~$1,200/mol) .

Emerging Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume